ERK Inhibitor III belongs to a class of compounds known as protein kinase inhibitors. These inhibitors specifically target the kinase activity of the ERK proteins, which are part of the mitogen-activated protein kinase signaling cascade. This cascade is crucial for transmitting signals from growth factors and other extracellular stimuli to the nucleus, influencing gene expression and cellular responses.
The synthesis of ERK Inhibitor III involves several key steps that typically include:
These methods ensure that the synthesized compound exhibits the desired inhibitory activity against ERK proteins.
The molecular structure of ERK Inhibitor III typically features a scaffold that allows for binding to the ATP-binding site of ERK proteins. The specific structure can vary based on modifications aimed at enhancing selectivity and potency. Key structural data might include:
ERK Inhibitor III undergoes several important chemical reactions during its synthesis:
These reactions are carefully controlled to yield a compound with high specificity for its target.
The mechanism by which ERK Inhibitor III exerts its effects involves competitive inhibition of ERK's kinase activity:
Quantitative data from assays can demonstrate the potency of ERK Inhibitor III in inhibiting phosphorylation events associated with cancer progression.
These properties are essential for determining formulation strategies for drug delivery.
ERK Inhibitor III has several applications within scientific research:
The ongoing research into ERK inhibitors like ERK Inhibitor III continues to provide insights into potential therapeutic strategies against cancers driven by aberrant signaling pathways.
ERK Inhibitor III (exemplified by SCH772984) employs a hybrid inhibition strategy that merges ATP-competitive and allosteric mechanisms. Unlike classical type I inhibitors that solely occupy the ATP-binding pocket, this compound induces a novel allosteric pocket adjacent to the ATP site. This pocket forms when the inhibitor binds, causing conformational changes in the phosphate-binding loop (P-loop) and an outward displacement of helix αC. The P-loop tyrosine (Tyr³⁶ in ERK2) flips inward to stack against the inhibitor’s pyrrolidine ring, while the phenyl-pyrimidine moiety extends into the induced pocket, engaging in π-stacking with Tyr⁶⁴ on helix αC [2].
This dual mechanism confers prolonged target engagement. Kinetic studies using biolayer interferometry confirm slow off-rates due to structural rearrangements that lock the inhibitor in place. In cellular wash-out experiments, ERK activity remains suppressed even after inhibitor removal, contrasting with fast-dissociating ATP-competitive inhibitors [2] [8]. Crucially, substrate-site targeting occurs via indirect disruption of the D-recruitment site (DRS), a protein-protein interaction interface critical for recruiting substrates like RSK and transcription factors. While ERK Inhibitor III does not directly bind the DRS, its allosteric effects impede substrate docking [8].
Table 1: Inhibition Dynamics of ERK Inhibitor III Compared to Other Inhibitor Types
| Inhibitor Type | Binding Site | Off-Rate | Key Conformational Changes |
|---|---|---|---|
| ERK Inhibitor III | ATP pocket + induced allosteric pocket | Slow (t₁/₂ > 6h) | P-loop distortion, αC-helix displacement |
| Classical Type I | ATP pocket only | Fast (t₁/₂ < 1h) | Minimal P-loop movement |
| DRS-Targeting Peptide | D-recruitment site | Moderate | No ATP-pocket involvement |
The inhibitor’s selectivity for extracellular signal-regulated kinase 1/extracellular signal-regulated kinase 2 over other kinases arises from stereospecific interactions with three regions:
Structural analyses reveal that extracellular signal-regulated kinase 1/extracellular signal-regulated kinase 2’s low propensity for the "DFG-out" conformation (a hallmark of type II inhibitors) further enhances selectivity. The "DFG-in" active site conformation permits stable occupation by the inhibitor without competition from divergent DFG conformations observed in off-target kinases like Jun N-terminal kinase 1 [6] [8]. Crystallography shows a 2.4-Å displacement of the glycine-rich loop in inhibitor-bound extracellular signal-regulated kinase 2 versus unbound structures, underscoring the role of structural plasticity in selective binding [2].
Kinome-wide profiling (456 kinases) confirms extracellular signal-regulated kinase 1/extracellular signal-regulated kinase 2 as the primary targets of ERK Inhibitor III, with half-maximal inhibitory concentration values of 2.7–8.3 nM. However, off-target inhibition occurs at higher concentrations:
Crystal structures of inhibitor complexes with off-targets reveal mechanistic insights:
Table 2: Selectivity Profile of ERK Inhibitor III Across Kinase Families
| Kinase | Family | IC₅₀ (nM) | Structural Basis of Selectivity |
|---|---|---|---|
| Extracellular signal-regulated kinase 2 | Mitogen-activated protein kinase | 2.7 | Optimal fit in induced pocket; Tyr³⁶/Tyr⁶⁴ clamp |
| CLK2 | CMGC | 104 | Partial occupancy of ATP pocket; no P-loop engagement |
| Haspin | Atypical | 398 | Canonical type I binding; no allosteric effects |
| Jun N-terminal kinase 1 | Mitogen-activated protein kinase | 1080 | Absence of Tyr³⁶ equivalent; divergent hinge sequence |
Notably, within the CMGC kinase group (including cyclin-dependent kinases, glycogen synthase kinase 3), only extracellular signal-regulated kinase 1/extracellular signal-regulated kinase 2 exhibits high sensitivity due to its unique P-loop flexibility. Cellular assays in lung adenocarcinoma (H1299) and neuroblastoma (SH-SY5Y) lines show that off-target effects manifest as "excessive toxicity" unrelated to extracellular signal-regulated kinase pathway suppression, particularly with >100 nM inhibitor concentrations [7] [8].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7